
(E)-Methyl 3-(1H-indol-3-yl)acrylate
Overview
Description
(E)-Methyl 3-(1H-indol-3-yl)acrylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules, including neurotransmitters, hormones, and alkaloids .
Mechanism of Action
Target of Action
Related compounds such as indole-3-acetic acid (iaa) have been found to interact with the tryptophan synthase alpha chain and tryptophan synthase beta chain in salmonella typhimurium .
Mode of Action
It is known that the compound can be more potent than iaa in inhibiting hypocotyl elongation . It has also been suggested that the different sensitivities to this compound among different organs probably result from different expression localization and capacities of a putative esterase to convert the compound to IAA .
Biochemical Pathways
It is known that indole-3-acetic acid (iaa), a related compound, plays a crucial role in many aspects of plant growth and development .
Pharmacokinetics
It is known that related compounds such as iaa can be converted to its methyl ester (meiaa) by the arabidopsis enzyme iaa carboxyl methyltransferase 1 .
Result of Action
(E)-Methyl 3-(1H-indol-3-yl)acrylate has been found to be more potent than IAA in inhibiting hypocotyl elongation . It is less potent than iaa in inhibiting primary root elongation in light-grown seedlings . It has a stronger capacity to induce lateral roots than both IAA and NAA .
Action Environment
It is known that related compounds such as iaa can be specifically and actively transported .
Biochemical Analysis
Biochemical Properties
Indole-3-acrylic acid methyl ester interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported that this compound is a product of indole-3-acetic acid metabolism in Pseudomonas amygdali, a type of bacteria . This suggests that it may interact with the enzymes involved in this metabolic pathway.
Cellular Effects
The effects of Indole-3-acrylic acid methyl ester on cells and cellular processes are diverse. For example, it has been shown to have more potency than IAA in the inhibition of hypocotyl elongation in Arabidopsis, a model plant organism . This suggests that it could influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Indole-3-acrylic acid methyl ester is complex and involves interactions with various biomolecules. For instance, it has been suggested that this compound can bypass AUX1, a protein involved in the polar transport system in plants . This indicates that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Indole-3-acrylic acid methyl ester is likely involved in several metabolic pathways. For instance, it is a product of indole-3-acetic acid metabolism, suggesting that it interacts with the enzymes and cofactors involved in this pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-(1H-indol-3-yl)acrylate typically involves the reaction of indole with methyl acrylate under specific conditions. One common method is the palladium-catalyzed Larock indole synthesis, which involves the use of a palladium catalyst to facilitate the formation of the indole ring . Another method involves the use of a one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 3-(1H-indol-3-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The indole ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the indole ring .
Scientific Research Applications
(E)-Methyl 3-(1H-indol-3-yl)acrylate has numerous scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-Methyl 3-(1H-indol-3-yl)acrylate include other indole derivatives such as:
- Ethyl (2E)-2-cyano-3-(1H-indolyl-3-yl)acrylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives .
Uniqueness
What sets this compound apart is its specific structural configuration and the presence of the methyl acrylate group, which can influence its reactivity and biological activity. This unique structure allows it to participate in specific chemical reactions and interact with particular biological targets, making it a valuable compound in scientific research .
Properties
IUPAC Name |
methyl (E)-3-(1H-indol-3-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)7-6-9-8-13-11-5-3-2-4-10(9)11/h2-8,13H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVXFZPEUCTHQO-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347498 | |
| Record name | Methyl (2E)-3-(1H-indol-3-yl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19626-92-7 | |
| Record name | Methyl (2E)-3-(1H-indol-3-yl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




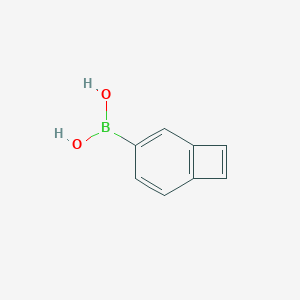
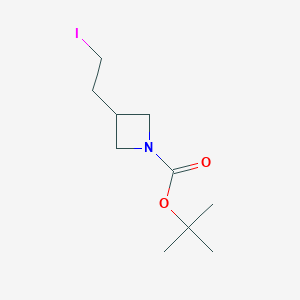
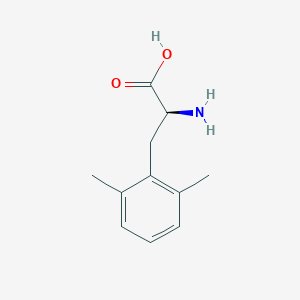
![ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate](/img/structure/B180525.png)
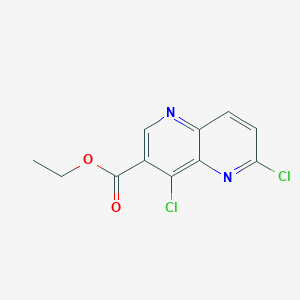
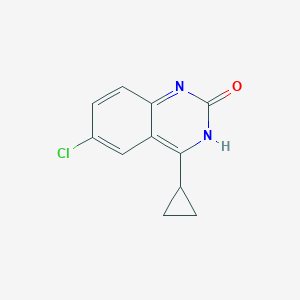
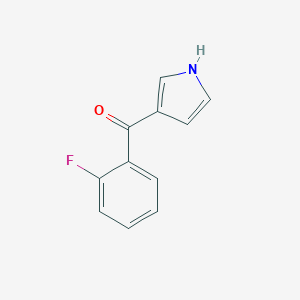
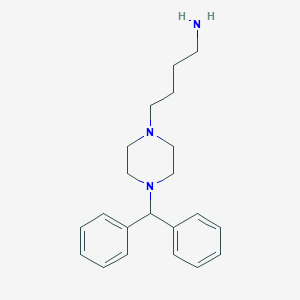
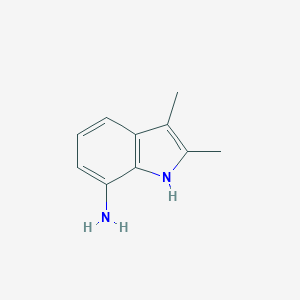

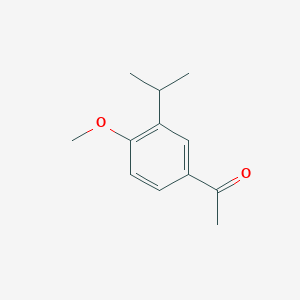
![2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B180543.png)
